5-Iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene
Overview
Description
5-Iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of iodine, nitro, and trifluoromethyl groups on a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Nitration: The compound can be synthesized through a multi-step process involving the halogenation of benzene to introduce the iodine atom, followed by nitration to add the nitro group.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific reaction conditions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The nitro group can be reduced to an amine, leading to various amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group influences the reactivity.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine monochloride can be used.
Reduction: Common reducing agents include iron and hydrogen in the presence of a catalyst.
Substitution: Electrophilic reagents such as acyl chlorides or alkyl halides are used under controlled conditions.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives like iodoarenes.
Reduction Products: Amines such as 5-iodo-2-methyl-1-nitro-3-(trifluoromethyl)aniline.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and stability, influencing its biological activity.
Comparison with Similar Compounds
2-Iodo-5-trifluoromethyl-pyridine: Similar in having iodine and trifluoromethyl groups but differs in the heterocyclic structure.
3-(Trifluoromethyl)pyrazole: Contains a trifluoromethyl group but lacks iodine and nitro functionalities.
Properties
IUPAC Name |
5-iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3INO2/c1-4-6(8(9,10)11)2-5(12)3-7(4)13(14)15/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLSBWQXDGUMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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